molecular formula C19H18N2O2 B289521 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

货号 B289521
分子量: 306.4 g/mol
InChI 键: YBSLINJTEXAWIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one, also known as DZ-2640, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has a unique structure that makes it different from other benzodiazepines, which has sparked interest in its potential therapeutic uses.

作用机制

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This leads to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been shown to increase GABAergic neurotransmission in the brain, leading to a decrease in anxiety and seizure activity. It also has antidepressant effects, possibly through its modulation of the serotonergic system. 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has a relatively long half-life, which may contribute to its sustained therapeutic effects.

实验室实验的优点和局限性

One advantage of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is its unique structure, which may provide advantages over other benzodiazepines in terms of selectivity and potency. However, its relatively low solubility and stability may limit its use in certain experimental settings.

未来方向

Future research on 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one could focus on its potential therapeutic uses in treating other neurological disorders, such as schizophrenia and bipolar disorder. Further studies could also investigate the optimal dosing and administration of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to maximize its therapeutic effects. Additionally, research could explore the potential for 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to be used in combination with other drugs to enhance its therapeutic effects.

合成方法

The synthesis of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one involves the condensation of 2-amino-5-methylbenzoic acid with 2-phenyl-2,3-dihydro-1H-pyrano[3,4-c]pyridin-1-one in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then cyclized with triethylamine to form the final product.

科学研究应用

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been studied for its potential therapeutic uses in treating anxiety, depression, and other neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as anticonvulsant properties.

属性

分子式

C19H18N2O2

分子量

306.4 g/mol

IUPAC 名称

2-methyl-5-phenyl-2,5,6,11-tetrahydro-1H-pyrano[3,4-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C19H18N2O2/c1-12-11-16-17(19(22)23-12)18(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)20-16/h2-10,12,18,20-21H,11H2,1H3

InChI 键

YBSLINJTEXAWIR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1

规范 SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。